2-(4-cyano-1H-pyrazol-1-yl)ethyl methanesulfonate
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Overview
Description
2-(4-Cyano-1H-pyrazol-1-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C7H9N3O3S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-1H-pyrazol-1-yl)ethyl methanesulfonate typically involves the reaction of 4-cyano-1H-pyrazole with ethylene oxide in the presence of a base, followed by the addition of methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-1H-pyrazol-1-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Reaction conditions vary depending on the desired transformation but often involve temperatures ranging from -78°C to 100°C and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole, while reduction of the cyano group can produce an aminomethyl-substituted pyrazole .
Scientific Research Applications
2-(4-Cyano-1H-pyrazol-1-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(4-cyano-1H-pyrazol-1-yl)ethyl methanesulfonate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyano-1H-pyrazol-1-yl)ethyl acetate
- 2-(4-Cyano-1H-pyrazol-1-yl)ethyl benzoate
- 2-(4-Cyano-1H-pyrazol-1-yl)ethyl chloride
Uniqueness
Compared to similar compounds, 2-(4-cyano-1H-pyrazol-1-yl)ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
2-(4-cyanopyrazol-1-yl)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-14(11,12)13-3-2-10-6-7(4-8)5-9-10/h5-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMURRHJYHNPYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN1C=C(C=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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